2,4-dichloro-N-(4-fluorophenyl)benzamide
Description
Properties
Molecular Formula |
C13H8Cl2FNO |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2FNO/c14-8-1-6-11(12(15)7-8)13(18)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18) |
InChI Key |
UMQSEQDMZXSOHB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The 4-fluorophenyl group in the target compound contrasts with bulkier substituents like sulfonyl or pyrrolidinone moieties in analogs, which may influence steric hindrance and binding affinity .
- Synthetic Complexity: Derivatives with aminoethyl or heterocyclic groups (e.g., compound ) require multi-step protection/deprotection strategies, reducing yields compared to simpler alkylation-acylation routes .
Key Observations :
- Fluorine Impact : Fluorine at the 4-position enhances metabolic stability and bioavailability compared to chlorinated or methoxylated analogs .
- Activity vs. Selectivity: Aminoethyl-substituted derivatives (e.g., compound ) exhibit potent anti-parasitic activity but may suffer from off-target effects due to basic amine groups, unlike the neutral 4-fluorophenyl analog .
Physicochemical and Pharmacokinetic Profiles
Table 3: Calculated Properties of Selected Compounds
Key Observations :
- Lipophilicity : The target compound’s logP (~4.6) aligns with analogs but is lower than sulfonamide derivatives (logP ~5.2) , balancing solubility and membrane permeability.
- Polar Surface Area: The absence of ionizable groups (e.g., amines) in the 4-fluorophenyl derivative results in a lower polar surface area, favoring blood-brain barrier penetration compared to aminoethyl analogs .
Research Findings and Implications
- Anti-Parasitic Potential: Aminoethyl-substituted benzamides (e.g., compound ) demonstrate nanomolar activity against Trypanosoma brucei, but their hydrochloride salts may limit oral bioavailability .
- DHFR Inhibition : Thiadiazole-functionalized analogs (e.g., compound ) show promise as DHFR inhibitors, though the 4-fluorophenyl variant’s exact activity requires further in vitro validation .
- Structural Optimization : Introducing fluorine or methoxy groups improves target selectivity and metabolic stability, as seen in comparative studies .
Preparation Methods
Optimized Industrial Process
A patented method (CN109678698B) outlines a three-step process with high yield and purity:
-
Chlorination : 2,4-Dichlorotoluene reacts with chlorine gas in the presence of azobisisobutyronitrile (AIBN) catalyst (0.2–1% weight) at 95–105°C.
-
Hydrolysis : The chlorinated intermediate undergoes hydrolysis with water at 110–120°C to form 2,4-dichlorobenzoyl chloride.
-
Purification : Vacuum distillation yields >99% pure product.
Amide Formation via Schotten-Baumann Reaction
The Schotten-Baumann reaction is the primary method for synthesizing 2,4-dichloro-N-(4-fluorophenyl)benzamide. This two-phase system neutralizes HCl byproduct and enhances reaction efficiency.
Standard Protocol
-
Reagents : 2,4-Dichlorobenzoyl chloride reacts with 4-fluoroaniline in a solvent (e.g., dichloromethane or THF).
-
Base : Triethylamine or NaOH is added to absorb HCl.
-
Conditions : Stirring at 0–25°C for 1–2 hours, followed by reflux if needed.
Catalytic Optimization
Zinc ferrite nanoparticles (ZnFe₂O₄) improve yields in Schotten-Baumann reactions:
| Catalyst | Yield (%) | Reaction Time |
|---|---|---|
| No catalyst | 25.6 | 2 hours |
| ZnFe₂O₄ (0.1 g) | 61.3 | 2 hours |
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution:
-
Acid Chloride Activation : The electrophilic carbonyl carbon in 2,4-dichlorobenzoyl chloride is attacked by the amine nucleophile.
-
HCl Neutralization : Base (e.g., NaOH) removes HCl, driving the equilibrium toward product formation.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
For complex intermediates, microwave irradiation accelerates reaction times and enhances yields. For example:
-
Reagents : 2,4-Dichlorobenzoyl chloride + 4-fluoroaniline.
-
Conditions : Microwave at 100–120°C for 30 minutes.
Phase Transfer Catalysis
Fluorinated compounds may require phase transfer catalysts (e.g., quaternary ammonium salts) to improve solubility in aqueous-organic systems.
Purification Techniques
| Method | Description |
|---|---|
| Recrystallization | Hot ethanol or ethyl acetate |
| Column Chromatography | Silica gel with hexane/ethyl acetate |
| Vacuum Distillation | For volatile intermediates |
Challenges and Considerations
-
Stability of Acid Chloride : 2,4-Dichlorobenzoyl chloride is moisture-sensitive; storage under inert gas is recommended.
-
Side Reactions : Competing hydrolysis or decomposition may occur at elevated temperatures.
-
Catalyst Recycling : Zinc ferrite nanoparticles can be reused 5–6 times without significant loss of activity.
Comparative Analysis of Methods
Q & A
Q. What are the established synthetic routes for 2,4-dichloro-N-(4-fluorophenyl)benzamide and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with alkylation of 4-fluoroaniline followed by acylation with 2,4-dichlorobenzoyl chloride. Key steps include:
-
Alkylation : Reacting 4-fluoroaniline with aldehydes (e.g., N-Boc-2-aminoacetaldehyde) in dichloromethane (DCM) using triethylamine as a base.
-
Acylation : Introducing the benzamide group via reaction with 2,4-dichlorobenzoyl chloride under inert conditions.
-
Purification : Column chromatography (silica gel) or recrystallization to isolate derivatives.
Example yields vary significantly (54–98%) depending on substituents and steric effects .- Data Summary :
| Derivative | Yield (%) | Key Reagents | Solvent/Conditions |
|---|---|---|---|
| 12 | 98 | N-Boc-2-aminoacetaldehyde | DCM, RT |
| 14 | 54 | 3-Chloro-4-fluoroaniline | DMF, 40°C |
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H NMR (300 MHz, d6-DMSO) : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) and amide NH signals (δ 10–11 ppm).
- ESI Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 329.1).
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aryl C-Cl/F bonds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during derivative synthesis?
- Methodological Answer : Contradictory yields (e.g., 57% vs. 98% in derivatives 13 and 12) arise from steric hindrance, solvent polarity, or competing side reactions. Mitigation strategies:
- Optimize Solvent : Replace DMF with DCM to reduce side-product formation .
- Adjust Stoichiometry : Increase molar equivalents of 2,4-dichlorobenzoyl chloride to drive acylation .
- Monitor Kinetics : Use TLC/HPLC to track intermediates and adjust reaction time .
Q. What crystallographic methodologies are recommended for refining the compound’s structure?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL (via SHELX suite) for least-squares refinement. Key parameters:
- Resolution : ≤ 0.84 Å for high-precision bond lengths.
- R-Factor : Target < 0.05 for convergence .
- Example: A similar compound (2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide) was refined to R = 0.033 using SHELXL .
Q. How can computational modeling predict electronic effects of substituents on reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of Cl/F substituents.
- Comparative Analysis : Synthesize derivatives with –OCH₃ (electron-donating) vs. –NO₂ (electron-withdrawing) groups and correlate with reaction rates.
- Validation : Use HPLC to quantify reaction intermediates, confirming computational predictions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for structurally similar derivatives?
- Methodological Answer : Discrepancies in chemical shifts (e.g., NH signals in DMSO vs. CDCl₃) arise from solvent polarity or hydrogen bonding. Resolution steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
